molecular formula C9H3Cl2F2N B598165 3,4-Dichloro-5,8-difluoroquinoline CAS No. 1204811-35-7

3,4-Dichloro-5,8-difluoroquinoline

Cat. No.: B598165
CAS No.: 1204811-35-7
M. Wt: 234.027
InChI Key: GBPNKZHOKVOISW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5,8-difluoroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents. For instance, the Skraup cyclization is an effective method to transform tetrafluoro-substituted aniline into fluorinated quinolines . Another approach involves the nucleophilic substitution of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5,8-difluoroquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organometallic reagents, strong nucleophiles, and oxidizing or reducing agents. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require elevated temperatures or the presence of catalysts .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted quinolines, while cross-coupling reactions can produce more complex aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dichloro-5,8-difluoroquinoline include other fluorinated quinolines, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

3,4-dichloro-5,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPNKZHOKVOISW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671205
Record name 3,4-Dichloro-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204811-35-7
Record name 3,4-Dichloro-5,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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